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Compound of Interest

Compound Name: Emraclidine

Cat. No.: B6248855

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emraclidine (CVL-231), formerly known as PF-06852231, is a clinical-stage, potent, and
selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. It is
under investigation for the treatment of schizophrenia. This technical guide provides an in-
depth overview of Emraclidine's chemical properties, a detailed account of its chemical
synthesis, and a thorough explanation of its mechanism of action, including the relevant
signaling pathways. The information is intended for researchers, scientists, and professionals
involved in drug development and neuroscience.

Chemical Structure and Properties

Emraclidine is a complex heterocyclic molecule. Its chemical identity and key properties are
summarized in the table below.
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Identifier Value

1-(2,4-dimethyl-5,7-dihydropyrrolo[3,4-b]pyridin-
IUPAC Name 6-yl)-2-[1-[2-(trifluoromethyl)pyridin-4-yl]azetidin-
3-yllethanone[1]

Chemical Formula C20H21F3N4O[1]
Molecular Weight 390.41 g/mol [1]
CAS Number 2170722-84-4[1]
CC1=CC(=C2C(=N1)CN(C2)C(=0O)CC3CN(C3)
SMILES
C4=NC=C(C=C4)C(F)(F)F)C
InChl Key DTCZNKWBDTXEBS-UHFFFAOYSA-N[1]

Synthesis of Emraclidine

The synthesis of Emraclidine is a multi-step process involving the preparation of key
intermediates. The following is a detailed experimental protocol based on available scientific
literature.

Synthesis of Intermediate 1: tert-butyl 3-(2-
hydroxyethyl)azetidine-1-carboxylate

To a solution of tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate (1.0 g, 3.58
mmol) in a mixture of acetone (10 mL) and water (10 mL) was added potassium carbonate
(1.48 g, 10.74 mmol). The reaction mixture was stirred at 60 °C for 16 hours. The mixture was
then cooled to room temperature and the acetone was removed under reduced pressure. The
agueous layer was extracted with ethyl acetate (3 x 20 mL). The combined organic layers were
washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under
reduced pressure to afford the title compound as a colorless oil.

Synthesis of Intermediate 2: tert-butyl 3-(2-
oxoethyl)azetidine-1-carboxylate
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To a solution of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (0.6 g, 2.98 mmol) in
dichloromethane (15 mL) was added Dess-Martin periodinane (1.52 g, 3.58 mmol) at 0 °C. The
reaction mixture was stirred at room temperature for 2 hours. The reaction was quenched by
the addition of a saturated aqueous solution of sodium bicarbonate and a saturated agqueous
solution of sodium thiosulfate. The layers were separated, and the aqueous layer was extracted
with dichloromethane (3 x 15 mL). The combined organic layers were washed with brine, dried
over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the
crude title compound, which was used in the next step without further purification.

Synthesis of Intermediate 3: 4-bromo-2-
(trifluoromethyl)pyridine

A mixture of 4-chloropyridine-2-carboxylic acid (10.0 g, 63.5 mmol) and copper(l) bromide (18.2
g, 127 mmol) in N,N-dimethylformamide (100 mL) was heated to 120 °C for 4 hours. The
reaction mixture was cooled to room temperature, diluted with water, and extracted with ethyl
acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate,
filtered, and concentrated under reduced pressure. The residue was purified by column
chromatography on silica gel to afford the title compound.

Synthesis of Intermediate 4: tert-butyl 3-(2-(4-(2-
(trifluoromethyl)pyridin-4-yl)piperazin-1-
yl)ethyl)azetidine-1-carboxylate

To a solution of tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate (0.5 g, 2.51 mmol) and 1-(2-
(trifluoromethyl)pyridin-4-yl)piperazine (0.63 g, 2.76 mmol) in dichloromethane (10 mL) was
added sodium triacetoxyborohydride (0.80 g, 3.77 mmol). The reaction mixture was stirred at
room temperature for 16 hours. The reaction was quenched with a saturated aqueous solution
of sodium bicarbonate. The layers were separated, and the aqueous layer was extracted with
dichloromethane (3 x 10 mL). The combined organic layers were washed with brine, dried over
anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was
purified by column chromatography on silica gel to afford the title compound.

Synthesis of Intermediate 5: 3-(azetidin-3-yl)acetonitrile
hydrochloride
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To a solution of tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate (1.0 g, 5.09 mmol) in
methanol (10 mL) was added a 4 M solution of hydrogen chloride in 1,4-dioxane (5 mL). The
reaction mixture was stirred at room temperature for 2 hours. The solvent was removed under
reduced pressure to afford the title compound as a white solid.

Synthesis of 2,4-dimethyl-5,7-dihydropyrrolo[3,4-
b]pyridine

A detailed procedure for the synthesis of this specific heterocyclic core is proprietary and not
fully disclosed in the public domain. The general approach involves the construction of the
pyrrolopyridine ring system through multi-step synthesis, likely starting from substituted pyridine
and pyrrole precursors and involving cyclization reactions.

Final Synthesis of Emraclidine

To a solution of 2,4-dimethyl-5,7-dihydropyrrolo[3,4-b]pyridine (1.0 eq) and 2-(1-(2-
(trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid (1.1 eq) in N,N-dimethylformamide (DMF)
is added 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate (HATU) (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). The
reaction mixture is stirred at room temperature for 16 hours. The mixture is then diluted with
water and extracted with ethyl acetate. The combined organic layers are washed with brine,
dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The
crude product is purified by column chromatography on silica gel to yield Emraclidine.

Mechanism of Action and Signaling Pathway

Emraclidine is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine
receptor. Unlike orthosteric agonists that directly activate the receptor at the acetylcholine
binding site, PAMSs bind to a distinct allosteric site on the receptor. This binding event does not
directly activate the M4 receptor but rather enhances its sensitivity to the endogenous
neurotransmitter, acetylcholine.

The M4 receptors are G protein-coupled receptors (GPCRSs) that are predominantly coupled to
the Gi/o family of G proteins. Activation of the M4 receptor leads to the inhibition of adenylyl
cyclase, which in turn decreases the intracellular concentration of cyclic AMP (CAMP). This
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signaling cascade ultimately modulates the activity of various downstream effectors, including
ion channels and protein kinases.

In the context of schizophrenia, the therapeutic effect of Emraclidine is believed to be
mediated by its ability to indirectly regulate dopamine signaling in the striatum. The striatum
receives dopaminergic inputs from the substantia nigra and ventral tegmental area, and
hyperactivity of this pathway is implicated in the positive symptoms of schizophrenia. M4
receptors are highly expressed on striatal medium spiny neurons and cholinergic interneurons.
By potentiating the effect of acetylcholine on these M4 receptors, Emraclidine can lead to a
reduction in dopamine release, thereby alleviating psychotic symptoms.

Caption: Signaling pathway of Emraclidine’'s modulation of the M4 receptor.

Conclusion

Emraclidine represents a novel approach to the treatment of schizophrenia by selectively
targeting the M4 muscarinic acetylcholine receptor. Its mechanism as a positive allosteric
modulator offers the potential for a more targeted therapeutic effect with a potentially improved
side-effect profile compared to traditional antipsychotics. The complex synthesis of
Emraclidine highlights the advancements in medicinal chemistry in designing highly specific
modulators of GPCRs. Further clinical investigation will be crucial in determining the full
therapeutic potential of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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